

An In-depth Technical Guide to Isovestitol and Related Isoflavanoids

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Compound of Interest

Compound Name: *Isovestitol*

Cat. No.: *B12737390*

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Introduction

Isovestitol is a naturally occurring isoflavonoid, a class of organic compounds known for their diverse biological activities. While research on **Isovestitol** itself is limited in publicly accessible literature, this guide provides its fundamental chemical identifiers. To offer a comprehensive understanding of its potential therapeutic applications and mechanisms of action, this document draws upon detailed research conducted on the closely related and more extensively studied isoflavonoids, vestitol and neovestitol. These compounds share a core chemical structure with **Isovestitol** and have demonstrated significant anti-inflammatory and antioxidant properties. This guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the quantitative data, experimental methodologies, and cellular signaling pathways associated with these promising compounds.

Chemical Identification of **Isovestitol**

- CAS Number: 63631-42-5
- IUPAC Name: 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol

Due to the limited availability of specific experimental data for **Isovestitol**, the following sections will focus on the biological activities and mechanisms of vestitol and neovestitol as representative examples of this isoflavonoid subclass.

Quantitative Data on Related Isoflavanoids

The biological activities of vestitol and neovestitol have been quantified in several studies. The following tables summarize key findings regarding their anti-inflammatory and antimicrobial effects.

Table 1: Anti-Inflammatory Activity of Vestitol and Neovestitol

Compound	Assay	Model	Dosage/Concentration	Effect
Vestitol	Neutrophil Migration	In vivo (LPS-induced peritonitis)	1, 3, or 10 mg/kg	Reduced neutrophil migration[1][2]
Neovestitol	Neutrophil Migration	In vivo (LPS-induced peritonitis)	10 mg/kg	Inhibited neutrophil migration[3][4]
Vestitol	NO Production Inhibition	In vitro (LPS-activated macrophages)	0.55 μ M	83% inhibition of nitric oxide production
(3S)-Vestitol	Cytokine Release	In vitro (LPS-stimulated peritoneal macrophages)	0.55 μ M	Reduced levels of IL-1 β , IL-1 α , G-CSF, IL-10, and GM-CSF

Table 2: Antimicrobial Activity of Vestitol and Neovestitol

Compound	Organism	MIC (µg/mL)	MBC (µg/mL)
Neovestitol	Streptococcus mutans	<6.25 - 25-50	25-50 - 50-100
Streptococcus sobrinus	<6.25 - 25-50	25-50 - 50-100	
Staphylococcus aureus	<6.25 - 25-50	25-50 - 50-100	
Actinomyces naeslundii	<6.25 - 25-50	25-50 - 50-100	
Vestitol	Streptococcus mutans	25-50 - 50-100	25-50 - 50-100
Streptococcus sobrinus	25-50 - 50-100	25-50 - 50-100	
Staphylococcus aureus	25-50 - 50-100	25-50 - 50-100	
Actinomyces naeslundii	25-50 - 50-100	25-50 - 50-100	

Experimental Protocols

This section details the methodologies used in the studies of vestitol and neovestitol, providing a framework for future research on **Isovestitol**.

Isolation of Vestitol and Neovestitol from Brazilian Red Propolis

- **Extraction:** A crude extract of Brazilian red propolis is obtained using a suitable organic solvent, such as ethanol.
- **Fractionation:** The crude extract is subjected to column chromatography over silica gel.
- **Elution:** A gradient of solvents, typically hexane and ethyl acetate, is used to elute the fractions.
- **Purification:** The fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC).

- **Characterization:** The structures of the isolated compounds are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Anti-Inflammatory Assay (Neutrophil Migration)

- **Animal Model:** Male BALB/c mice are used.
- **Treatment:** Animals are pre-treated with vestitol or neovestitol (e.g., 10 mg/kg, intraperitoneally) one hour before the inflammatory stimulus.
- **Induction of Inflammation:** Peritonitis is induced by intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 250 ng/cavity).
- **Sample Collection:** Four hours after LPS injection, the peritoneal cavity is washed with saline containing EDTA.
- **Cell Counting:** The total number of leukocytes in the peritoneal exudate is determined using a Neubauer chamber. Differential cell counts are performed on cytocentrifuged smears stained with a rapid panoptic stain to determine the number of neutrophils.

In Vitro Nitric Oxide (NO) Production Assay

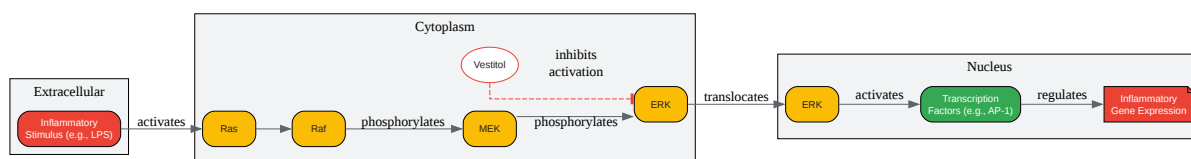
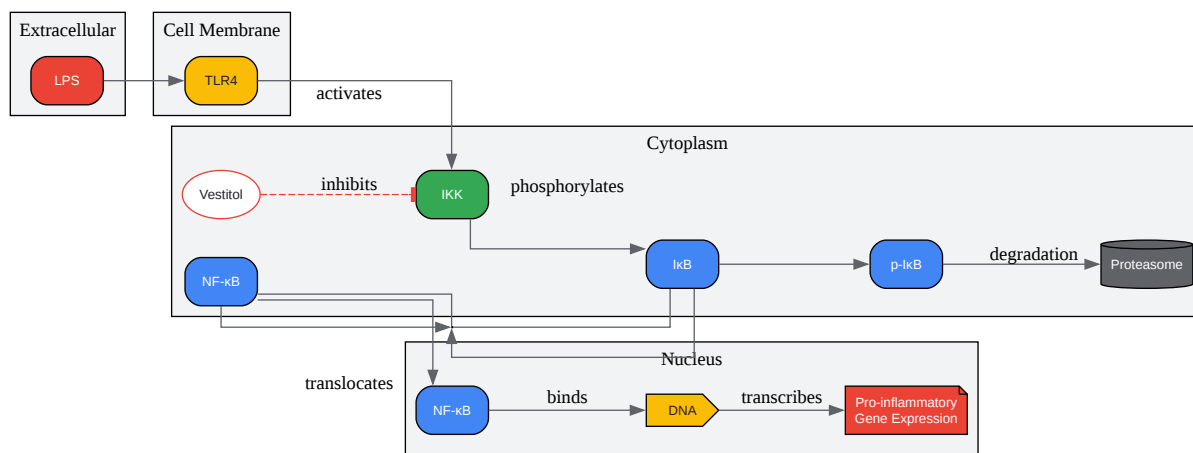
- **Cell Culture:** Murine macrophage cell line (e.g., J774A.1) is cultured in appropriate media.
- **Cell Plating:** Cells are plated in 96-well plates and allowed to adhere.
- **Treatment:** Cells are pre-treated with various concentrations of the test compound (e.g., vestitol) for one hour.
- **Stimulation:** Inflammation is induced by adding LPS (e.g., 1 µg/mL).
- **NO Measurement:** After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

Signaling Pathways

Vestitol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like LPS, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes. Vestitol has been found to inhibit the activation of the NF- κ B pathway.[5]



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